molecular formula C7H4BrClN2 B1407237 2-Bromo-6-chloropyrazolo[1,5-A]pyridine CAS No. 886222-08-8

2-Bromo-6-chloropyrazolo[1,5-A]pyridine

Cat. No.: B1407237
CAS No.: 886222-08-8
M. Wt: 231.48 g/mol
InChI Key: DRCCOUCJDHZZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloropyrazolo[1,5-A]pyridine is a chemical compound with a molecular weight of 231.48 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrClN2/c8-7-3-6-2-1-5(9)4-11(6)10-7/h1-4H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds like 2-Bromopyridine are used in various cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.48 .

Scientific Research Applications

Corrosion Inhibition

2-Bromo-6-chloropyrazolo[1,5-A]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion. Imidazo[4,5-b]pyridine derivatives showed significant inhibition performance, demonstrating over 90% effectiveness at certain concentrations. These derivatives act as mixed-type inhibitors and their efficacy has been supported by various methods including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Saady et al., 2021).

Ethylene Oligomerization Reactions

This compound has been used in synthesizing metal complexes that are active catalysts in ethylene oligomerization. These complexes, when activated with methylaluminoxane, produce primarily butenes (Nyamato et al., 2016).

Spin-Transitions in Iron(II) Complexes

This compound has been involved in the synthesis of iron(II) complexes that exhibit thermal and light-induced spin-transitions. These complexes have shown variable spin-crossover cooperativity, which is significant in materials science (Pritchard et al., 2009).

Photoinduced Tautomerization

In the field of photochemistry, derivatives of this compound have been studied for their ability to undergo photoinduced tautomerization. This involves complex photoreactions and has implications for molecular electronics and photonics (Vetokhina et al., 2012).

Metal Complex Synthesis and Biological Studies

This compound derivatives have been used to form metal complexes, such as Ruthenium(III) complexes. These complexes have shown minimal cytotoxic activity against certain cell lines, which can be relevant in medicinal chemistry (Omondi et al., 2018).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-bromo-6-chloropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-3-6-2-1-5(9)4-11(6)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCOUCJDHZZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Reactant of Route 4
2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chloropyrazolo[1,5-A]pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-chloropyrazolo[1,5-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.